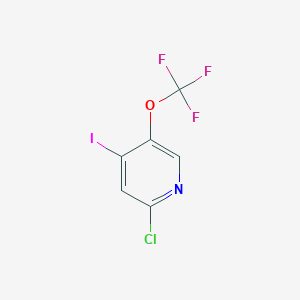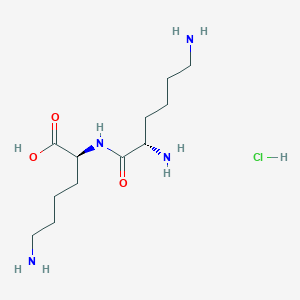
2-(5-Formylthiophen-2-yl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Formylthiophen-2-yl)benzoic acid, 95% (2-FTA) is an organic compound with a molecular formula of C9H6O2S. It is a colorless solid with a slight yellowish tint and has a melting point of 132-135°C. It is also known as 2-formylthiophene-2-carboxylic acid and is used as a reagent in organic synthesis. It is also used as an intermediate in the synthesis of pharmaceuticals, fragrances, and other organic compounds.
Aplicaciones Científicas De Investigación
2-FTA has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and other organic compounds. It has also been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as thiophene-3-carboxylic acid and thiophene-4-carboxylic acid. In addition, 2-FTA has been used in the synthesis of copper(II) complexes for use in catalytic reactions.
Mecanismo De Acción
2-FTA is an organic compound with a molecular formula of C9H6O2S. It is a colorless solid with a slight yellowish tint and has a melting point of 132-135°C. It is also known as 2-formylthiophene-2-carboxylic acid and is used as a reagent in organic synthesis. The mechanism of action of 2-FTA is not fully understood, but it is believed to be due to its ability to form strong hydrogen bonds with other molecules. This allows it to act as a catalyst in various reactions, such as the oxidation of 2-formylthiophene.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-FTA are not well understood. However, it has been reported to have antibacterial activity against a number of bacterial species, including Escherichia coli and Staphylococcus aureus. It has also been reported to have antifungal activity against a number of fungal species, including Candida albicans and Aspergillus fumigatus. In addition, 2-FTA has been shown to have a number of other beneficial effects, including antioxidant activity and anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-FTA in laboratory experiments is that it is relatively easy to synthesize, with a high purity product being obtained. In addition, it is relatively inexpensive and can be stored for long periods of time without degrading. However, it is important to note that 2-FTA is a highly reactive compound and should be handled with caution. It should also be kept away from light, heat, and moisture.
Direcciones Futuras
The potential applications of 2-FTA are vast and are still being explored. Some of the potential future directions for research include: further investigation into its antibacterial and antifungal activities; further research into its antioxidant and anti-inflammatory activities; investigation into its potential use as a reagent in organic synthesis; and investigation into its potential use as a catalyst in various reactions. In addition, further research into its mechanism of action is warranted in order to better understand its effects on various biochemical and physiological processes.
Métodos De Síntesis
2-FTA can be synthesized by a number of methods, including oxidation of 2-formylthiophene, condensation of thiophene-2-carboxaldehyde with formic acid, and reaction of thiophene-2-carboxaldehyde with hydrogen peroxide in the presence of a base. The most common method for the synthesis of 2-FTA is the oxidation of 2-formylthiophene with aqueous potassium permanganate in the presence of a base. This method yields a high purity product and is relatively simple to carry out.
Propiedades
IUPAC Name |
2-(5-formylthiophen-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRNPZYHSCYWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-formylthiophen-2-yl)benzoic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B6337306.png)


![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)



![2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-1,4-piperazinedicarboxylic acid 1,4-bis(1,1-dimethylethyl) ester](/img/structure/B6337355.png)


![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe)](/img/structure/B6337387.png)
![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)

